molecular formula C7H11FN4O B1476356 2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one CAS No. 2097954-06-6

2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one

Cat. No.: B1476356
CAS No.: 2097954-06-6
M. Wt: 186.19 g/mol
InChI Key: JOAJKCMMSDPUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one consists of 7 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 1 oxygen atom. The exact mass of the molecule is 186.091690 Da .

Scientific Research Applications

  • Synthesis and Magnetism of Azido-Bridged Compounds : A study by Li et al. (2008) discusses the synthesis of new azido-bridged Co(2+) compounds with flexible coligands. These compounds exhibit interesting structural and magnetic properties, important in materials science and magnetic research (Li et al., 2008).

  • Photoredox Alkylazidation of Alkenes : Research by Yang et al. (2020) describes a three-component alkene alkylazidation using sodium azide and heteroarenium salts. This process involves incorporating an azido group across C=C bonds, demonstrating the chemical versatility of azido compounds in organic synthesis (Yang et al., 2020).

  • Synthesis and Characterization of Fluoro Piperidinyl Ethanone Derivatives : A study by Govindhan et al. (2017) focuses on synthesizing and characterizing a compound using 2-azido-1-(3-fluoropiperidin-1-yl)ethanone as a starting material. This research highlights the use of azido compounds in creating new molecules with potential pharmacokinetic applications (Govindhan et al., 2017).

  • Corrosion Inhibition Properties : Das et al. (2017) explore the use of azido compounds in corrosion inhibition. Their research on cadmium(II) Schiff base complexes, including azido complexes, reveals their effectiveness in protecting mild steel surfaces, bridging inorganic chemistry with materials and corrosion engineering (Das et al., 2017).

  • Peptide Synthesis with Azido Compounds : Tornøe et al. (2002) report on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes to azides on solid-phase, highlighting the role of azido compounds in synthesizing diversely substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

Biochemical Analysis

Biochemical Properties

2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . Additionally, it interacts with human cytochrome P450 2B6, acting as an inactivator . The nature of these interactions often involves covalent binding or photoaffinity labeling, which helps in studying the binding sites and mechanisms of action of various biomolecules.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . The compound’s ability to form covalent bonds with cellular proteins can lead to changes in protein function and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 2B6 results in enzyme inactivation . Additionally, the compound can induce changes in gene expression by forming covalent bonds with DNA or transcription factors, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical response without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that may further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can impact its biological activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-azido-1-(3-fluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FN4O/c8-6-2-1-3-12(5-6)7(13)4-10-11-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJKCMMSDPUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one
Reactant of Route 5
2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Azido-1-(3-fluoropiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.